Afatinib

Catalog No.
S547914
CAS No.
850140-72-6
M.F
C24H25ClFN5O3
M. Wt
485.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Afatinib

CAS Number

850140-72-6

Product Name

Afatinib

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C24H25ClFN5O3

Molecular Weight

485.9 g/mol

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1

InChI Key

ULXXDDBFHOBEHA-CWDCEQMOSA-N

SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Synonyms

(2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide, afatinib, afatinib dimaleate, afatinib maleate, BIBW 2992, BIBW 2992 MA2, BIBW 2992MA2, BIBW-2992, BIBW-2992-MA2, BIBW-2992MA2, BIBW2992, BIBW2992 MA2, Gilotrif

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4

Afatinib and Non-Small Cell Lung Cancer (NSCLC)

Afatinib is approved by the US Food and Drug Administration (FDA) for the treatment of EGFR-mutated NSCLC. Epidermal growth factor receptor (EGFR) is a protein that plays a role in the growth and survival of some cancer cells. Mutations in the EGFR gene can lead to uncontrolled cell growth and the development of cancer. Afatinib works by blocking the activity of the mutated EGFR protein, thereby inhibiting the growth and spread of NSCLC cells.

  • Clinical trials have shown that afatinib is effective in improving progression-free survival (PFS) and overall survival (OS) in patients with EGFR-mutated NSCLC compared to other treatment options [, ].

Afatinib and Other Cancers

Afatinib is also being investigated for the treatment of other types of cancer, including:

  • Head and neck squamous cell carcinoma (HNSCC): Early research suggests that afatinib may be effective in treating HNSCC, but more studies are needed to confirm this [].
  • HER2-positive breast cancer: Afatinib is being studied as a treatment option for patients with HER2-positive breast cancer who have progressed on other treatments [].

Afatinib is an oral medication classified as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, specifically targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. It is known for its ability to covalently bind to the kinase domains of these receptors, leading to irreversible inhibition of their autophosphorylation and downstream signaling pathways. This mechanism is particularly effective in treating certain types of non-small cell lung cancer (NSCLC) characterized by specific mutations in the EGFR gene, such as exon 19 deletions and exon 21 L858R substitutions .

Afatinib acts by irreversibly inhibiting the epidermal growth factor receptor (EGFR) and HER2 tyrosine kinases [, ]. These enzymes play a critical role in signaling pathways that promote cancer cell growth and survival. By blocking these kinases, Afatinib disrupts these signals, leading to cell death or cell cycle arrest in tumors with EGFR or HER2 mutations [].

Afatinib can cause various side effects, including diarrhea, rash, acne, mouth sores, and decreased appetite []. It can also impact fertility in both men and women [].

Safety Data

Clinical trials have established the safety profile of Afatinib, but close monitoring by healthcare professionals is essential during treatment [].

Limitations

Afatinib is not effective against all types of NSCLC mutations, particularly the T790M mutation, which often develops as a resistance mechanism after initial treatment [].

The primary chemical reaction involving afatinib is its covalent binding to the active site of the EGFR through a Michael addition mechanism. This occurs via a reactive acrylamide group in afatinib that targets cysteine residues within the kinase domains of EGFR, HER2, and HER4. The binding results in the formation of a stable covalent adduct, effectively blocking the receptor's tyrosine kinase activity .

  • Covalent Binding:
    Afatinib+Cys ResidueAfatinib Cys Adduct\text{Afatinib}+\text{Cys Residue}\rightarrow \text{Afatinib Cys Adduct}

This reaction leads to the inhibition of receptor signaling, which is critical for tumor growth and proliferation.

Afatinib exhibits significant biological activity as a selective inhibitor of the ErbB family. Its irreversible binding results in prolonged inhibition of receptor signaling pathways that are crucial for cell proliferation and survival. In clinical settings, afatinib has been shown to effectively reduce tumor size in patients with specific EGFR mutations associated with NSCLC. The drug's pharmacokinetic profile indicates that it reaches maximum plasma concentrations within 2 to 5 hours post-administration and has an effective elimination half-life of approximately 37 hours .

Common adverse effects associated with afatinib include diarrhea, rash, stomatitis, and decreased appetite, which are primarily due to its action on normal epithelial tissues expressing ErbB receptors .

The synthesis of afatinib involves several key steps. One notable method includes the reaction of 2-amino-4-fluoro-5-nitrobenzoic acid with formamide under elevated temperatures to yield 4-fluoro-6-nitroquinazolinone. Subsequent reactions lead to the formation of afatinib through further modifications involving various chemical reagents and conditions .

The general synthetic pathway can be outlined as follows:

  • Formation of Intermediate:
    • React 2-amino-4-fluoro-5-nitrobenzoic acid with formamide at high temperature.
  • Conversion to Afatinib:
    • Subject the intermediate to further chemical transformations involving amination and acylation steps.

These steps culminate in the formation of afatinib, which is then purified for pharmaceutical use.

Afatinib is primarily used in oncology for the treatment of advanced non-small cell lung cancer (NSCLC) that harbors specific mutations in the EGFR gene. It has been approved for use in patients who have previously received chemotherapy or other targeted therapies. The drug has demonstrated efficacy in shrinking tumors and prolonging progression-free survival compared to traditional chemotherapeutic agents .

Afatinib undergoes various drug interactions that can affect its pharmacokinetics and efficacy. It is known to be a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). In vitro studies have shown that strong inhibitors of these transporters can significantly increase afatinib exposure, while inducers can decrease it .

Notably:

  • Inhibitors: Ritonavir increases afatinib exposure when administered prior.
  • Inducers: Rifampicin reduces afatinib levels when co-administered.

These interactions necessitate careful management when prescribing afatinib alongside other medications.

Afatinib shares similarities with other tyrosine kinase inhibitors but is unique due to its irreversible binding mechanism and selectivity for multiple ErbB receptors. Here are some comparable compounds:

Compound NameMechanismSelectivityUnique Features
GefitinibReversible EGFR inhibitorPrimarily EGFRFirst-generation EGFR inhibitor
ErlotinibReversible EGFR inhibitorPrimarily EGFRUsed for NSCLC and pancreatic cancer
LapatinibDual inhibitor (EGFR/HER2)EGFR & HER2Effective against HER2-positive breast cancer
OsimertinibIrreversible EGFR inhibitorMutant EGFRTargeted toward T790M resistance mutation

Afatinib's irreversible action provides a distinct advantage over reversible inhibitors like gefitinib and erlotinib, particularly in cases where persistent signaling through mutated receptors contributes to tumor resistance .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

485.1629955 g/mol

Monoisotopic Mass

485.1629955 g/mol

Heavy Atom Count

34

Appearance

Solid Powder

UNII

41UD74L59M

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Afatinib is a kinase inhibitor indicated as monotherapy for the first-line treatment of (a) Epidermal Growth Factor Receptor (EGFR) TKI (tyrosine kinase inhibitor)-naive adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) whose tumours have non-resistant EGFR mutations as detected by an FDA-approved test, and (b) adult patients with locally advanced or metastatic NSCLC of squamous histology progressing on or after platinum-based chemotherapy. Recently, as of January 2018, the US FDA approved a supplemental New Drug Application for Boehringer Ingelheim's Gilotrif (afatinib) for the first line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have non-resistant epidermal growth factor receptor (EGFR) mutations as detected by an FDA-approved test. The new label includes data on three additional EGFR mutations: L861Q, G719X and S768I.
FDA Label
Giotrif as monotherapy is indicated for the treatment ofEpidermal Growth Factor Receptor (EGFR) TKI-naïve adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with activating EGFR mutation(s); locally advanced or metastatic NSCLC of squamous histology progressing on or after platinum-based chemotherapy.
Treatment of all conditions included in the category of malignant neoplasms (excluding central nervous system, haematopoietic and lymphoid tissue neoplasms), Treatment of malignant neoplasms of the central nervous system

Livertox Summary

Afatinib is a tyrosine kinase receptor inhibitor that is used in the therapy of selected forms of metastatic non-small cell lung cancer. Afatinib is associated with transient elevations in serum aminotransferase levels during therapy and has been reported to cause clinically apparent acute liver injury and rare instances of death.

Drug Classes

Antineoplastic Agents

Pharmacology

Aberrant ErbB signaling triggered by receptor mutations, and/or amplification, and/or receptor ligand overexpression contributes to the malignant phenotype [L2937]. Mutation in EGFR defines a distinct molecular subtype of lung cancer [L2937]. In non-clinical disease models with ErbB pathway deregulation, afatinib as a single agent effectively blocks ErbB receptor signaling resulting in tumor growth inhibition or tumor regression [L2937]. NSCLC tumors with common activating EGFR mutations (Del 19, L858R) and several less common EGFR mutations in exon 18 (G719X) and exon 21 (L861Q) are particularly sensitive to afatinib treatment in non-clinical and clinical settings [L2937]. Limited non-clinical and/or clinical activity was observed in NSCLC tumors with insertion mutations in exon 20 [L2937]. The acquisition of a secondary T790M mutation is a major mechanism of acquired resistance to afatinib and gene dosage of the T790M-containing allele correlates with the degree of resistance in vitro [L2937]. The T790M mutation is found in approximately 50% of patients' tumors upon disease progression on afatinib, for which T790M targeted EGFR TKIs may be considered as a next line treatment option [L2937]. Other potential mechanisms of resistance to afatinib have been suggested preclinically and MET gene amplification has been observed clinically [L2937]. At the same time, the effect of multiple doses of afatinib (50 mg once daily) on cardiac electrophysiology and the QTc interval was evaluated in an open-label, single-arm study in patients with relapsed or refractory solid tumors [FDA Label]. Ultimately, no large changes in the mean QTc interval (i.e., >20 ms) were detected in the study [FDA Label].
Afatinib is an orally bioavailable anilino-quinazoline derivative and inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with antineoplastic activity. Upon administration, afatinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4), and certain EGFR mutants, including those caused by EGFR exon 19 deletion mutations or exon 21 (L858R) mutations. This may result in the inhibition of tumor growth and angiogenesis in tumor cells overexpressing these RTKs. Additionally, afatinib inhibits the EGFR T790M gatekeeper mutation which is resistant to treatment with first-generation EGFR inhibitors. EGFR, HER2 and HER4 are RTKs that belong to the EGFR superfamily; they play major roles in both tumor cell proliferation and tumor vascularization and are overexpressed in many cancer cell types.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE13
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE13 - Afatini

Mechanism of Action

Afatinib is a potent and selective, irreversible ErbB family blocker. Afatinib covalently binds to and irreversibly blocks signaling from all homo and heterodimers formed by the ErbB family members EGFR (ErbB1), HER2 (ErbB2), ErbB3 and ErbB4. In particular, afatinib covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) and irreversibly inhibits tyrosine kinase autophosphorylation, resulting in downregulation of ErbB signaling. Certain mutations in EGFR, including non-resistant mutations in its kinase domain, can result in increased autophosphorylation of the receptor, leading to receptor activation, sometimes in the absence of ligand binding, and can support cell proliferation in NSCLC. Non-resistant mutations are defined as those occurring in exons constituting the kinase domain of EGFR that lead to increased receptor activation and where efficacy is predicted by 1) clinically meaningful tumor shrinkage with the recommended dose of afatinib and/or 2) inhibition of cellular proliferation or EGFR tyrosine kinase phosphorylation at concentrations of afatinib sustainable at the recommended dosage according to validated methods. The most commonly found of these mutations are exon 21 L858R substitutions and exon 19 deletions. Moreover, afatinib demonstrated inhibition of autophosphorylation and/or in vitro proliferation of cell lines expressing wild-type EGFR and in those expressing selected EGFR exon 19 deletion mutations, exon 21 L858R mutations, or other less common non-resistant mutations, at afatinib concentrations achieved in patients. In addition, afatinib inhibited in vitro proliferation of cell lines overexpressing HER2.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
EGFR family
ERBB2 (HER2, CD340) [HSA:2064] [KO:K05083]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

850140-72-6
439081-18-2

Absorption Distribution and Excretion

Following oral administration, time to peak plasma concentration (Tmax) is 2 to 5 hours. Maximum concentration (Cmax) and area under the concentration-time curve from time zero to infinity (AUC0-∞) values increased slightly more than dose proportional in the range of 20 to 50 mg. The geometric mean relative bioavailability of 20 mg tablets was 92% as compared to an oral solution. Additionally, systemic exposure to afatinib is decreased by 50% (Cmax) and 39% (AUC0-∞), when administered with a high-fat meal compared to administration in the fasted state. Based on population pharmacokinetic data derived from clinical trials in various tumor types, an average decrease of 26% in AUCss was observed when food was consumed within 3 hours before or 1 hour after taking afatinib.
In humans, excretion of afatinib is primarily via the feces. Following administration of an oral solution of 15 mg afatinib, 85.4% of the dose was recovered in the feces and 4.3% in urine. The parent compound afatinib accounted for 88% of the recovered dose.
The volume of distribution of afatinib recorded in healthy male volunteers is documented as 4500 L. Such a high volume of distribution in plasma suggests a potentially high tissue distribution.
The apparent total body clearance of afatinib as recorded in healthy male volunteers is documented as being a high geometric mean of 1530 mL/min.

Metabolism Metabolites

Enzyme-catalyzed metabolic reactions play a negligible role for afatinib in vivo. Covalent adducts to proteins were the major circulating metabolites of afatinib.

Wikipedia

Afatinib
RDS-127

Biological Half Life

Afatinib is eliminated with an effective half-life of approximately 37 hours. Thus, steady-state plasma concentrations of afatinib were achieved within 8 days of multiple dosing of afatinib resulting in an accumulation of 2.77-fold (AUC0-∞) and 2.11-fold (Cmax). In patients treated with afatinib for more than 6 months, a terminal half-life of 344 h was estimated.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
Wind S, Schnell D, Ebner T, Freiwald M, Stopfer P: Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. Clin Pharmacokinet. 2017 Mar;56(3):235-250. doi: 10.1007/s40262-016-0440-1. [PMID:27470518]
Stopfer P, Marzin K, Narjes H, Gansser D, Shahidi M, Uttereuther-Fischer M, Ebner T: Afatinib pharmacokinetics and metabolism after oral administration to healthy male volunteers. Cancer Chemother Pharmacol. 2012 Apr;69(4):1051-61. doi: 10.1007/s00280-011-1803-9. Epub 2011 Dec 27. [PMID:22200729]
Electronic Medicines Compendium: Giotrif 30 mg film-coated tablets Monograph
Boehringer Ingelheim: FDA approves new indication for Gilotrif® in EGFR mutation-positive NSCLC
Lanning et al. A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, doi: 10.1038/nchembio.1582, published online 13 July 2014 http://www.nature.com/naturechemicalbiology
Shindo et al. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, doi: 10.1038/s41589-018-0204-3, published online 14 January 2019

Explore Compound Types